molecular formula C20H19ClN6O B2667375 (E)-1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one CAS No. 1351663-96-1

(E)-1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one

Cat. No.: B2667375
CAS No.: 1351663-96-1
M. Wt: 394.86
InChI Key: JDEDWWCZPCARDS-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound features a unique structure that includes an imidazole ring, a pyridazine ring, and a piperazine moiety, making it a versatile molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Synthesis of the Pyridazine Ring: The pyridazine ring is often formed via the reaction of hydrazine with a 1,4-diketone.

    Coupling with Piperazine: The pyridazine derivative is then coupled with piperazine under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Formation of the Final Product: The final step involves the reaction of the intermediate with 2-chlorobenzaldehyde under basic conditions to form the this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with various biomolecules. Its ability to bind to specific proteins and enzymes makes it a valuable tool for understanding biological processes at the molecular level.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies as a candidate for the treatment of certain diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a wide range of applications.

Mechanism of Action

The mechanism of action of (E)-1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(2-fluorophenyl)prop-2-en-1-one
  • (E)-1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(2-bromophenyl)prop-2-en-1-one

Uniqueness

Compared to similar compounds, (E)-1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one stands out due to its specific substitution pattern and the presence of the chlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-1-[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN6O/c21-17-4-2-1-3-16(17)5-8-20(28)26-13-11-25(12-14-26)18-6-7-19(24-23-18)27-10-9-22-15-27/h1-10,15H,11-14H2/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEDWWCZPCARDS-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)C(=O)C=CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)C(=O)/C=C/C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.